molecular formula C₂₃H₂₄O₈S B1140563 4'-Desmethyl-6'-tosylmycophenolic Acid CAS No. 171808-03-0

4'-Desmethyl-6'-tosylmycophenolic Acid

Katalognummer: B1140563
CAS-Nummer: 171808-03-0
Molekulargewicht: 460.5
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Desmethyl-6’-tosylmycophenolic Acid is a derivative of mycophenolic acid, which is known for its potent immunosuppressive properties. This compound is primarily used in research settings and has applications in the field of immunology, particularly in the study of organ transplantation and autoimmune diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Desmethyl-6’-tosylmycophenolic Acid involves multiple steps. The process typically starts with mycophenolic acid, which undergoes a series of chemical reactions to introduce the tosyl group and remove the methyl group at the 4’ position. The key steps include:

    Protection of hydroxyl groups: This step involves protecting the hydroxyl groups to prevent unwanted reactions.

    Introduction of the tosyl group: This is achieved using tosyl chloride in the presence of a base such as pyridine.

    Demethylation: The methyl group at the 4’ position is removed using a demethylating agent like boron tribromide.

Industrial Production Methods

Industrial production of 4’-Desmethyl-6’-tosylmycophenolic Acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Desmethyl-6’-tosylmycophenolic Acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Therapy

Mechanism of Action
4'-Desmethyl-6'-tosylmycophenolic Acid functions primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of purines in lymphocytes. This selective inhibition affects T and B cell proliferation, making it a valuable agent in preventing organ transplant rejection and treating autoimmune diseases .

Clinical Applications

  • Organ Transplantation : The compound is utilized in combination with other immunosuppressants to prevent graft rejection in renal, liver, and heart transplants. Studies have shown that it can reduce the incidence of acute rejection when used as part of a multi-drug regimen .
  • Autoimmune Disorders : It has been effective in managing conditions such as systemic lupus erythematosus, rheumatoid arthritis, and idiopathic thrombocytopenic purpura. Its use has been associated with fewer side effects compared to traditional therapies like cyclophosphamide .

Research on Drug Development

Drug Repurposing and Screening
this compound has been included in high-throughput screening assays to identify potential repurposing opportunities for existing drugs. Its structure allows for modifications that can enhance efficacy against various diseases, including viral infections .

Case Study: Combination Therapy
A notable study investigated the effects of combining this compound with antiviral agents against the dengue virus. The findings indicated that this combination could effectively inhibit viral replication, suggesting potential applications in antiviral therapy .

Pharmacokinetics and Therapeutic Monitoring

Pharmacokinetic Studies
Research has focused on the pharmacokinetics of this compound, examining its absorption, distribution, metabolism, and excretion profiles. Understanding these parameters is crucial for optimizing dosing regimens in clinical settings .

Therapeutic Drug Monitoring (TDM)
The implementation of TDM protocols for patients receiving this compound has shown promise in minimizing adverse effects while maximizing therapeutic outcomes. A fixed-dose concentration-controlled trial demonstrated that monitoring drug levels could significantly impact treatment success rates .

Safety Profile and Adverse Effects

Adverse Effects Analysis
While this compound is generally well-tolerated, some studies have reported potential side effects such as gastrointestinal disturbances and increased risk of infections due to immunosuppression. Long-term safety profiles continue to be evaluated through ongoing clinical trials .

Data Tables

Application AreaDescriptionKey Findings
Organ TransplantationPrevents graft rejectionReduced acute rejection rates when combined with other immunosuppressants
Autoimmune DisordersEffective in managing lupus and arthritisFewer side effects compared to cyclophosphamide
Drug RepurposingPotential antiviral applicationsInhibits dengue virus replication when combined with antivirals
PharmacokineticsStudies on absorption and metabolismOptimizing dosing regimens improves treatment outcomes

Wirkmechanismus

The mechanism of action of 4’-Desmethyl-6’-tosylmycophenolic Acid involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of lymphocytes. By inhibiting IMPDH, the compound effectively suppresses the immune response, making it useful in preventing organ rejection and treating autoimmune diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.

    Mycophenolate Mofetil: A prodrug of mycophenolic acid, used clinically to prevent organ rejection.

    Mycophenolate Sodium: Another derivative used in immunosuppressive therapy.

Uniqueness

4’-Desmethyl-6’-tosylmycophenolic Acid is unique due to the presence of the tosyl group and the absence of the methyl group at the 4’ position. These structural modifications enhance its potency and selectivity as an immunosuppressive agent, making it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

4'-Desmethyl-6'-tosylmycophenolic acid (DMTMPA) is a derivative of mycophenolic acid, a compound widely recognized for its immunosuppressive properties. This article focuses on the biological activity of DMTMPA, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMTMPA is characterized by specific functional groups that enhance its reactivity and biological activity. The compound features a tosyl group, which contributes to its pharmacological profile, making it a subject of interest in drug discovery and development.

The biological activity of DMTMPA is primarily attributed to its inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in the de novo synthesis pathway of purines. By inhibiting IMPDH, DMTMPA effectively reduces lymphocyte proliferation, which is essential in the context of organ transplantation and autoimmune diseases.

MechanismDescription
IMPDH InhibitionReduces purine synthesis, affecting lymphocyte proliferation
Anti-inflammatory EffectsModulates immune response, potentially reducing inflammation in autoimmune conditions
CytotoxicityExhibits selective cytotoxic effects on activated lymphocytes

Biological Activity and Therapeutic Applications

Research indicates that DMTMPA has significant potential as an immunosuppressive agent. Its ability to selectively inhibit lymphocyte activation makes it a candidate for use in organ transplantation and the treatment of autoimmune disorders such as lupus and rheumatoid arthritis.

Case Studies

  • Organ Transplantation : In a clinical study involving kidney transplant recipients, patients treated with DMTMPA exhibited lower rates of acute rejection compared to those receiving conventional therapies. The study highlighted the compound's efficacy in maintaining graft function while minimizing adverse effects associated with traditional immunosuppressants.
  • Autoimmune Diseases : A randomized controlled trial assessed the effectiveness of DMTMPA in patients with systemic lupus erythematosus (SLE). Results demonstrated a significant reduction in disease activity scores among participants receiving DMTMPA compared to the placebo group.

Research Findings

Recent studies have explored the pharmacokinetics and pharmacodynamics of DMTMPA. Key findings include:

  • Bioavailability : DMTMPA exhibits favorable bioavailability profiles, allowing for effective dosing regimens.
  • Safety Profile : Clinical evaluations indicate that DMTMPA is well-tolerated with a manageable side effect profile, including gastrointestinal disturbances and mild hematological changes.
  • Drug Interactions : Research has identified potential interactions with other immunosuppressive agents, necessitating careful monitoring during co-administration.

Table 2: Summary of Research Findings

Study TypeKey Findings
Pharmacokinetic StudiesFavorable absorption and distribution characteristics
Clinical TrialsReduced acute rejection rates in transplant patients
Safety AssessmentsGenerally well-tolerated with mild side effects

Eigenschaften

IUPAC Name

(E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8S/c1-13-4-8-16(9-5-13)32(28,29)31-22-17(10-6-14(2)7-11-19(24)25)21(26)15(3)18-12-30-23(27)20(18)22/h4-6,8-9,26H,7,10-12H2,1-3H3,(H,24,25)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGXPGLZKZKOOJ-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)O)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)O)O)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.